6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
Overview
Description
6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 6th position, a carbonyl group at the 4th position, and a carboxylic acid group at the 8th position on the quinoline ring. The unique structure of this compound makes it a valuable subject for research in various scientific fields.
Mechanism of Action
Target of Action
It is known that quinolone compounds often target bacterial enzymes like dna gyrase and topoisomerase iv, which are essential for bacterial dna replication .
Mode of Action
Quinolones typically work by inhibiting the aforementioned bacterial enzymes, thereby preventing DNA replication and ultimately leading to bacterial death .
Biochemical Pathways
As a quinolone derivative, it is likely to interfere with bacterial dna synthesis, affecting the dna supercoiling process .
Result of Action
Based on the typical action of quinolones, it can be inferred that the compound might lead to the death of bacteria by inhibiting dna replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with anthranilic acid derivatives.
Cyclization: The cyclization of the intermediate compounds to form the quinoline ring is usually carried out under acidic or basic conditions, depending on the specific synthetic route.
Carboxylation: The carboxylic acid group at the 8th position can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and cyclization reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 4-hydroxyquinoline derivatives.
Substitution: Formation of 6-substituted quinoline derivatives.
Scientific Research Applications
6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit bacterial DNA gyrase and topoisomerase IV.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide
- 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness
6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is unique due to the presence of the bromine atom at the 6th position, which can influence its reactivity and biological activity
Properties
IUPAC Name |
6-bromo-4-oxo-1H-quinoline-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-3-6-8(13)1-2-12-9(6)7(4-5)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDAQYJACDJDSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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